molecular formula C23H25N3O3S B2373240 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 958709-83-6

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No.: B2373240
CAS No.: 958709-83-6
M. Wt: 423.53
InChI Key: JZQODZLPGDFLGK-UHFFFAOYSA-N
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Description

The compound N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide features a thieno[3,4-c]pyrazole core fused with a sulfur-containing heterocycle. Key structural attributes include:

  • 2,3-Dimethylphenyl group at position 2 of the pyrazole ring, enhancing steric bulk and lipophilicity.
  • 4-Isopropoxybenzamide substituent at position 3, contributing to electronic and steric effects.

Its design aligns with heterocyclic compounds known for herbicidal or bioactive properties .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-14(2)29-18-10-8-17(9-11-18)23(27)24-22-19-12-30(28)13-20(19)25-26(22)21-7-5-6-15(3)16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQODZLPGDFLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H19N3O2S\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}_2\text{S}

This structure features a thieno[3,4-c]pyrazole core which is known for various biological activities. The presence of the dimethylphenyl group and isopropoxybenzamide moiety contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro assays have shown that derivatives of this class can have IC50 values as low as 0.3μM0.3\mu M against various cancer cell lines .
  • Case Studies : A study demonstrated that similar thieno[3,4-c]pyrazole derivatives showed potent cytotoxicity against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines with significant reductions in colony formation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that thieno[3,4-c]pyrazole derivatives can inhibit bacterial growth effectively:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds against Staphylococcus aureus and Escherichia coli ranged from 64μg/mL64\mu g/mL to 512μg/mL512\mu g/mL, indicating moderate antibacterial activity .

Anti-inflammatory Effects

Compounds within the same chemical family have been reported to possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis where inflammation plays a crucial role.

Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial growth (MIC: 64–512 µg/mL)
Anti-inflammatoryModulates inflammatory cytokine production

Scientific Research Applications

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide exhibits several biological activities relevant to medicinal chemistry:

  • Anticancer Properties :
    • The compound has been studied for its potential to inhibit cancer cell proliferation. Thienopyrazoles, the class to which this compound belongs, have shown activity against various cancer types by modulating signaling pathways involved in cell growth and apoptosis .
  • Enzyme Inhibition :
    • It has been reported that compounds with similar structures can inhibit tyrosinase, an enzyme involved in melanin production. This inhibition could be beneficial in treating conditions like hyperpigmentation and melanoma .
  • Anti-inflammatory Effects :
    • The compound may exert anti-inflammatory effects by inhibiting specific pathways that lead to inflammation. Such properties are crucial for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Tyrosinase Inhibition :
    • A study demonstrated that similar thienopyrazole derivatives effectively inhibited mushroom tyrosinase non-competitively. The inhibition constant KiK_i for these compounds was found to be very low (0.016 μM), indicating strong inhibitory potential .
  • Anticancer Activity :
    • Research indicated that thienopyrazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,4-c]pyrazole Derivatives

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide ()
  • Core Structure: Thieno[3,4-c]pyrazole.
  • Key Differences :
    • R1 : 4-Fluorophenyl (vs. 2,3-dimethylphenyl in the target compound).
    • R2 : 4-Methoxybenzamide (vs. 4-isopropoxybenzamide).
    • Functional Group : 5-Oxo (ketone) instead of 5-oxido (sulfoxide/sulfone).
  • Implications: The 4-fluorophenyl group may enhance electronic withdrawal effects compared to the electron-donating methyl groups in the target compound.
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodanyl-benzamide ()
  • Core Structure: Thieno[3,4-c]pyrazole.
  • Key Differences :
    • R1 : tert-Butyl (bulkier than 2,3-dimethylphenyl).
    • R2 : 2-Iodanylbenzamide (halogenated vs. alkoxy-substituted).
  • Implications :
    • The tert-butyl group increases steric shielding, possibly reducing metabolic degradation.
    • Iodine in R2 introduces heavy atom effects, which could influence crystallinity or reactivity .

Chloroacetamide Herbicides ()

Compound Core Structure R1 R2 Biological Activity
Alachlor Chloroacetamide 2,6-Diethylphenyl Methoxymethyl Herbicide
Pretilachlor Chloroacetamide 2,6-Diethylphenyl Propoxyethyl Herbicide
Target Compound Thienopyrazole 2,3-Dimethylphenyl 4-Isopropoxy Unknown (inferred herbicide)
  • The 4-isopropoxy group in the target compound introduces higher lipophilicity than methoxymethyl (alachlor), possibly affecting membrane permeability .

Physicochemical and Functional Comparisons

Substituent Effects on Properties

Feature Target Compound 4-Fluorophenyl Analog () Alachlor ()
Lipophilicity High (isopropoxy) Moderate (methoxy) Moderate (methoxymethyl)
Hydrogen Bonding Sulfoxide/sulfone (5-oxido) Ketone (5-oxo) Amide/chlorine
Steric Bulk High (2,3-dimethylphenyl) Moderate (4-fluorophenyl) High (2,6-diethylphenyl)
  • The 5-oxido group in the target compound may facilitate stronger hydrogen bonding than the ketone in , impacting crystal packing or solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide?

  • Methodology : The synthesis typically involves a multi-step approach:

Core formation : Cyclization of thioketone derivatives with hydrazines to generate the thieno[3,4-c]pyrazole core .

Functionalization : Introduction of substituents (e.g., 2,3-dimethylphenyl, isopropoxybenzamide) via nucleophilic substitution or coupling reactions .

Oxidation : Controlled oxidation at the 5-position using agents like m-chloroperbenzoic acid (mCPBA) to achieve the sulfoxide/sulfone moiety .

  • Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products. Use HPLC or TLC for intermediate purity checks .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Spectroscopy :
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons, isopropoxy group) and verifies regioselectivity of substitution .
  • HRMS : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry of the thieno[3,4-c]pyrazole core .
    • Data interpretation : Compare experimental spectra with computational predictions (DFT) to validate assignments .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the thieno[3,4-c]pyrazole core?

  • Methodology :

  • Computational modeling : Use DFT calculations to predict reactive sites on the core. Electron-deficient positions (e.g., C-3) favor nucleophilic attack .
  • Protecting groups : Temporarily block reactive positions (e.g., sulfoxide) to direct substitution at desired sites .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd for Suzuki coupling) to enhance selectivity for aryl group introduction .
    • Case study : highlights yield improvements (from 45% to 72%) using Pd(OAc)₂ with SPhos ligand for 2,3-dimethylphenyl attachment .

Q. How can conflicting biological activity data for this compound be resolved in preclinical studies?

  • Methodology :

  • Dose-response curves : Test across a wide concentration range (nM to μM) to identify off-target effects at higher doses .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibitors) .
  • Metabolite profiling : LC-MS/MS to detect active metabolites that may contribute to observed discrepancies .
    • Example : Inconsistent cytotoxicity data in cancer cell lines may arise from differential metabolism of the isopropoxy group .

Q. What computational tools predict the compound’s pharmacokinetic properties, and how reliable are they?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding affinities for targets like COX-2 or EGFR .
  • Limitations : Over-reliance on in silico data may overlook solvent effects (e.g., isopropoxy group hydration in aqueous media) .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Methodology :

  • Process optimization :
  • Flow chemistry : Continuous flow reactors reduce reaction time and improve heat transfer for exothermic steps (e.g., cyclization) .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd nanoparticles) enhance turnover and reduce metal leaching .
  • Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress and impurity formation .

Key Challenges & Future Directions

  • Synthetic bottlenecks : Low yields (<50%) in final coupling steps due to steric hindrance from the 2,3-dimethylphenyl group .
  • Biological ambiguity : Unclear mechanism of action despite in vitro activity; prioritize target deconvolution via chemoproteomics .
  • Scalability : Transition from batch to flow synthesis for eco-friendly scale-up .

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